4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in various studies. For instance, a high-yield preparation of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine was reported, which involved a dehydration reaction with corresponding aldehydes. Another study described the synthesis of a piperidine derivative by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine.Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often elucidated using various spectroscopic techniques. In one study, the structure of Schiff bases derived from piperidine was deduced using NMR, FTIR, UV-Vis, MS, and other physical measurements.Chemical Reactions Analysis
Piperidine derivatives can undergo a range of chemical reactions. The stability of a piperidine-based protecting group (PIP) was evaluated under ortho-lithiation conditions and refluxing with concentrated hydrobromic acid. Deprotection of the PIP group was achieved through oxidation to N-oxides followed by Cope elimination or by mild Lewis acids.Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are crucial for their application in different fields. Schiff bases with a piperidine moiety exhibited good antioxidant activity and showed promising activity as pancreatic lipase inhibitors. The crystal structure of a piperidine derivative revealed that the molecules form dimers in the crystal lattice, which are held together by C-H…π and C-H…O interactions.Scientific Research Applications
Synthesis and Structural Analysis
- A study presented a stereospecific scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, highlighting an enzymatic reduction and a regioselective and stereospecific epoxide ring-opening reaction, which are relevant to the synthesis processes involving similar compounds (Hou et al., 2017).
- Research on the synthesis and spectral analysis of N-substituted derivatives of a related compound explored its antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Khalid et al., 2016).
Biological Evaluation and Applications
- A novel derivative was identified as a selective androgen receptor modulator (SARM) with potential applications in treating conditions related to muscle wasting and osteoporosis, showcasing the therapeutic relevance of such compounds (Aikawa et al., 2017).
- Another study synthesized piperidine-based derivatives and evaluated their anti-arrhythmic activity, indicating the potential use of these compounds in developing cardiovascular drugs (Abdel‐Aziz et al., 2009).
Material Science and Electrochemistry
- The compound 4-(Trifluoromethyl)-benzonitrile was investigated as an electrolyte additive for high voltage lithium-ion batteries, highlighting its role in improving cyclic stability and capacity retention, which is indicative of the broader utility of such compounds in energy storage technologies (Huang et al., 2014).
Safety And Hazards
The safety symbol for 2-(2-Ethyl-piperidin-1-yl)-ethylamine is GHS07, GHS05 . The hazard statements are H314-H302 . The precautionary statements are P260-P264-P280-P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P305+P351+P338-P405-P501-P264-P270-P301+P312-P330-P501 . The hazard codes are Xi, Xn .
properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZJVLDDDEYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470852 |
Source
|
Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
CAS RN |
869643-10-7 |
Source
|
Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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